Thiophene-2-carboxylic anhydride

Description

BenchChem offers high-quality Thiophene-2-carboxylic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-2-carboxylic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

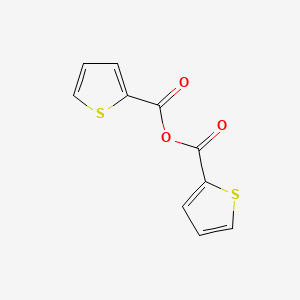

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbonyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBCDDYQJQGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394958 | |

| Record name | thiophene-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-97-5 | |

| Record name | thiophene-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2-carboxylic anhydride: Properties, Synthesis, and Applications for the Research Professional

Introduction: The Versatility of a Thiophene-Based Reagent

Thiophene-2-carboxylic anhydride, a derivative of the versatile thiophene heterocyclic ring system, is a valuable reagent in organic synthesis, particularly within the realms of pharmaceutical and materials science research. The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of Thiophene-2-carboxylic anhydride, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Thiophene-2-carboxylic anhydride is a symmetrical anhydride derived from thiophene-2-carboxylic acid. Understanding its fundamental properties is crucial for its effective use in synthesis.

Physical and Chemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆O₃S₂ | [3] |

| Molecular Weight | 238.28 g/mol | [3] |

| Melting Point | 58-61 °C | |

| Boiling Point | Not available | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Hydrolyzes in water. Soluble in many organic solvents. | |

| CAS Number | 25569-97-5 | [3] |

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two characteristic strong carbonyl (C=O) stretching bands typical for an acid anhydride, generally found in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Additional peaks corresponding to the C-H and C=C stretching of the thiophene ring would also be present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants would be indicative of a 2-substituted thiophene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon and the four unique carbons of the thiophene ring. The carbonyl carbon signal would appear significantly downfield.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 238. The fragmentation pattern would likely involve the loss of CO, CO₂, and fragments of the thiophene ring.[5]

Synthesis of Thiophene-2-carboxylic anhydride

The primary route for the synthesis of Thiophene-2-carboxylic anhydride involves the dehydration of thiophene-2-carboxylic acid. This can be achieved using various dehydrating agents.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Thiophene-2-carboxylic anhydride from its corresponding carboxylic acid.

Sources

Introduction: The Role and Significance of Thiophene-2-carboxylic Anhydride

An In-depth Technical Guide to the Synthesis of Thiophene-2-carboxylic Anhydride

Thiophene-2-carboxylic anhydride (C₁₀H₆O₃S₂) is a highly valuable reagent in organic synthesis, primarily serving as a potent acylating agent.[1] As a derivative of thiophene-2-carboxylic acid, it incorporates the thiophene motif—a heterocyclic aromatic ring that is a key structural component in numerous pharmaceuticals, agrochemicals, and materials.[2][3][4] The anhydride's enhanced reactivity compared to its parent carboxylic acid makes it an indispensable intermediate for introducing the 2-thenoyl group into various molecules, facilitating the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core synthetic protocols for preparing thiophene-2-carboxylic anhydride. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthesis.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of thiophene-2-carboxylic anhydride is fundamentally a dehydration-condensation reaction, where two molecules of thiophene-2-carboxylic acid are joined with the elimination of one molecule of water. The challenge lies in achieving this transformation under conditions that are efficient, high-yielding, and compatible with the thiophene ring. The most common strategies involve the in situ activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by a second carboxylate molecule.

We will explore three primary methodologies: activation via carbodiimides, conversion to an acyl chloride intermediate, and direct dehydration using classical reagents.

Methodology 1: Carbodiimide-Mediated Coupling

This approach is one of the mildest and most widely used methods for forming anhydride linkages. Dicyclohexylcarbodiimide (DCC) is the archetypal reagent for this transformation.

Causality and Mechanism: The efficacy of DCC lies in its ability to activate a carboxylic acid, transforming the carboxylate's hydroxyl group into a good leaving group. The mechanism proceeds through several key steps:

-

Protonation & Addition: The carboxylic acid protonates one of the nitrogen atoms of DCC. The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the carbodiimide.

-

Formation of the O-Acylisourea Intermediate: This addition yields a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid.

-

Nucleophilic Acyl Substitution: A second molecule of thiophene-2-carboxylic acid (acting as a nucleophile) attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation: The tetrahedral intermediate collapses, forming the desired thiophene-2-carboxylic anhydride and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[2]

The precipitation of DCU from the reaction mixture is a key thermodynamic driving force for this reaction.

Diagram 1: Mechanism of DCC-mediated anhydride synthesis.

Experimental Protocol: DCC Coupling

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophene-2-carboxylic acid (2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

-

Reagent Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of the acid over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

-

Wash the filter cake with a small amount of fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Purification: The crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Methodology 2: The Acyl Chloride Route

This robust, two-step method involves first converting the carboxylic acid to the more reactive acyl chloride, which is then reacted with a carboxylate salt.[5][6]

Causality and Mechanism: Thiophene-2-carbonyl chloride is significantly more electrophilic than the parent acid, making it highly susceptible to nucleophilic attack.

-

Acyl Chloride Formation: Thiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group into an excellent leaving group, leading to the formation of the acyl chloride.

-

Nucleophilic Substitution: The highly reactive acyl chloride is then treated with a salt of thiophene-2-carboxylic acid (e.g., sodium 2-thiophenecarboxylate). The carboxylate anion acts as the nucleophile, attacking the acyl chloride's carbonyl carbon and displacing the chloride ion to form the anhydride.[6][7]

Diagram 2: The two-step acyl chloride pathway to anhydride synthesis.

Experimental Protocol: Acyl Chloride Method

-

Part A: Synthesis of Thiophene-2-carbonyl Chloride

-

Setup: To a round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add thiophene-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure thiophene-2-carbonyl chloride.

-

-

Part B: Synthesis of Thiophene-2-carboxylic Anhydride

-

Setup: In a separate flask, dissolve thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like toluene. Add an equimolar amount of a base such as pyridine or triethylamine and stir.

-

Reagent Addition: Cool the mixture to 0 °C and add the previously prepared thiophene-2-carbonyl chloride (1.0 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. A precipitate of the amine hydrochloride salt will form.

-

Work-up: Filter off the salt precipitate. Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude anhydride, which can be further purified by recrystallization or vacuum distillation.

-

Methodology 3: Dehydration with Acetic Anhydride

This classical method uses acetic anhydride in an exchange reaction. It is often employed for bulk synthesis where cost and simplicity are paramount.

Causality and Mechanism: The reaction proceeds via an equilibrium process. Thiophene-2-carboxylic acid reacts with acetic anhydride to form a mixed anhydride (acetyl 2-thenoyl anhydride) and acetic acid. This mixed anhydride can then react with another molecule of thiophene-2-carboxylic acid to form the desired symmetrical anhydride and another molecule of acetic acid. The reaction is driven to completion by removing the lower-boiling acetic acid from the reaction mixture via distillation.[7]

Experimental Protocol: Acetic Anhydride Exchange

-

Setup: Combine thiophene-2-carboxylic acid (2.0 eq) and acetic anhydride (at least 1.0 eq, often used in excess) in a flask equipped with a distillation head.

-

Reaction: Heat the mixture to reflux. The temperature will initially be that of the boiling acetic anhydride/acetic acid mixture.

-

Equilibrium Shift: Slowly distill off the acetic acid as it forms. The progress can be monitored by the temperature of the distillate.

-

Isolation: Once the reaction is complete (indicated by the cessation of acetic acid distillation), cool the reaction mixture. The excess acetic anhydride and any remaining acetic acid can be removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by vacuum distillation, to yield the pure thiophene-2-carboxylic anhydride.

Comparative Summary of Synthesis Protocols

| Method | Key Reagents | Typical Conditions | Yields | Advantages & Disadvantages |

| DCC Coupling | Thiophene-2-carboxylic acid, DCC | 0 °C to RT, Anhydrous CH₂Cl₂ or THF | Good to Excellent | Advantages: Very mild conditions, high yields. Disadvantages: Stoichiometric amounts of DCU byproduct can be difficult to remove completely; DCC is an allergen. |

| Acyl Chloride Route | Thiophene-2-carboxylic acid, SOCl₂ or (COCl)₂, Pyridine or Et₃N | 0 °C to Reflux, inert solvent | Excellent | Advantages: High yields, very reliable, produces a highly reactive intermediate. Disadvantages: Two-step process; uses corrosive and hazardous reagents (SOCl₂); requires careful handling. |

| Acetic Anhydride | Thiophene-2-carboxylic acid, Acetic Anhydride | Reflux, with distillation | Moderate to Good | Advantages: Simple, inexpensive reagents suitable for large-scale synthesis.[7] Disadvantages: Requires high temperatures which may not be suitable for sensitive substrates; equilibrium-driven. |

Workflow & Characterization

The successful synthesis of thiophene-2-carboxylic anhydride relies on a systematic workflow from reaction setup to final product verification.

Diagram 3: General experimental workflow for synthesis and validation.

Purification and Spectroscopic Validation:

-

Purification: Post-reaction work-up is critical. For the DCC method, complete removal of DCU is essential. For the acyl chloride route, thorough washing to remove base and unreacted acid is necessary. Recrystallization from a non-polar/polar solvent mixture or high-vacuum distillation are the preferred final purification steps.

-

Characterization:

-

FT-IR Spectroscopy: The definitive proof of anhydride formation is the appearance of two characteristic carbonyl (C=O) stretching bands. These typically appear around 1820-1800 cm⁻¹ (symmetric stretch) and 1760-1740 cm⁻¹ (asymmetric stretch). The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent.

-

NMR Spectroscopy (¹H & ¹³C): The proton and carbon spectra should correspond to the 2-substituted thiophene ring structure. The ¹³C NMR is particularly useful for identifying the carbonyl carbon, which typically appears significantly downfield (e.g., >160 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of thiophene-2-carboxylic anhydride (238.28 g/mol ).[1]

-

References

Sources

- 1. scbt.com [scbt.com]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 2-thiophene carboxylic acid | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Khan Academy [khanacademy.org]

- 7. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to Thiophene-2-carboxylic anhydride: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of Thiophene-2-carboxylic anhydride (CAS No. 25569-97-5), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical industry. We will delve into its chemical structure, synthesis protocols, reactivity, and role as a key building block for complex molecular architectures, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Structure

Thiophene-2-carboxylic anhydride, also known as 2-Thienic anhydride, is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25569-97-5 | [1][2] |

| Molecular Formula | C₁₀H₆O₃S₂ | [1][3] |

| Molecular Weight | 238.28 g/mol | [1][3] |

| Chemical Structure | See Figure 1 | |

| SMILES | C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | [4] |

| InChI | InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | [4] |

The structure consists of two thiophene-2-carbonyl moieties linked by an oxygen atom. The thiophene ring, an aromatic heterocycle, imparts unique electronic properties that influence the reactivity of the anhydride functionality.

Caption: 2D Structure of Thiophene-2-carboxylic anhydride.

Synthesis and Manufacturing

The primary and most direct route to Thiophene-2-carboxylic anhydride is through the dehydration of its parent carboxylic acid, thiophene-2-carboxylic acid. While multiple dehydrating agents can be employed in principle, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) is a well-established method for anhydride formation. This approach is leveraged in the synthesis of complex pharmaceutical intermediates, such as in the preparation of Tiotropium bromide where a related di-(2-thienyl)-acetic acid is converted to its anhydride using DCC.[5][6][7]

Experimental Protocol: Synthesis from Thiophene-2-carboxylic acid via DCC Coupling

This protocol is based on analogous anhydride syntheses and represents a robust method for laboratory-scale preparation.

Materials:

-

Thiophene-2-carboxylic acid (2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Thiophene-2-carboxylic acid (2 eq.) in anhydrous dichloromethane.

-

Addition of DCC: To the stirred solution, add a solution of DCC (1 eq.) in anhydrous dichloromethane dropwise at 0 °C (ice bath). The use of a low temperature helps to control the reaction exotherm and minimize side-product formation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting carboxylic acid.

-

Workup: Upon completion, the major byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU precipitate.

-

Purification: The filtrate, containing the desired Thiophene-2-carboxylic anhydride, is concentrated under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Causality and Self-Validation: The driving force for this reaction is the formation of the highly stable dicyclohexylurea. DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and DCU. The precipitation of DCU from the reaction mixture provides a visual confirmation of reaction progress and simplifies purification.

Caption: Workflow for the synthesis of Thiophene-2-carboxylic anhydride.

Chemical Reactivity and Mechanistic Pathways

Thiophene-2-carboxylic anhydride is an effective acylating agent, serving as an electrophilic source of the thiophene-2-carbonyl group. Its reactivity is comparable to, and in some cases advantageous over, the corresponding acyl chloride, as the reaction byproduct is the less corrosive and more easily handled thiophene-2-carboxylic acid.

Acylation of Amines and Alcohols

The primary application of this anhydride is in the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling thiophene-2-carboxylate as a leaving group. A final proton transfer step yields the acylated product and thiophene-2-carboxylic acid.

Caption: General mechanism for acylation using the anhydride.

Applications in Drug Development

The thiophene moiety is a recognized pharmacophore present in numerous approved drugs.[6] The ability of Thiophene-2-carboxylic anhydride to introduce the thiophene-2-carbonyl group makes it a valuable intermediate in pharmaceutical synthesis.

Key Intermediate in Prasugrel Synthesis

A notable application is in the synthesis of the antiplatelet agent Prasugrel . In the manufacturing process of Prasugrel, an intermediate containing a secondary amine on a tetrahydrothienopyridine core is acylated.[8][9] While some patented routes use acetyl chloride or acetic anhydride for a related acetylation step, the use of a thiophene-based anhydride for introducing other acyl groups is a directly analogous and crucial transformation in building such complex molecules.[8][9][10] The acylation step is critical for the formation of the final API.[8]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized anhydride. The following data, while not always directly available for the anhydride, can be inferred from the spectra of its precursors and related structures.

Infrared (IR) Spectroscopy

Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[11]

-

Asymmetric C=O Stretch: Expected around 1820-1800 cm⁻¹.

-

Symmetric C=O Stretch: Expected around 1760-1740 cm⁻¹.[12] The presence of these two distinct, strong absorptions is a clear indicator of the anhydride functional group.[13] Additionally, C-O stretching bands will be present in the 1300-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the thiophene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns (doublet of doublets, etc.) will be indicative of the 2-substituted thiophene ring.

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 160-175 ppm. The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the compound. Predicted collision cross-section data suggests the protonated molecule [M+H]⁺ would have an m/z of approximately 238.98.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for Thiophene-2-carboxylic anhydride is not widely available. Therefore, handling precautions must be based on the reactivity of acid anhydrides and the known hazards of related thiophene compounds.

-

General Hazards: Acid anhydrides are corrosive and lachrymatory. They react with moisture, including humidity in the air and on skin, to form the corresponding carboxylic acid, which can cause skin and eye irritation.[14][15] Thiophene derivatives can be harmful if swallowed or in contact with skin and may cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Conclusion

Thiophene-2-carboxylic anhydride is a highly valuable reagent for the introduction of the 2-thenoyl group in organic synthesis. Its straightforward preparation from the corresponding carboxylic acid and its clean reactivity profile make it an attractive alternative to acyl halides. Its utility is particularly pronounced in the field of medicinal chemistry, where the thiophene scaffold continues to be a cornerstone in the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage its synthetic potential.

References

- 1. fishersci.com [fishersci.com]

- 2. THIOPHENE-2-CARBOXYLIC ANHYDRIDE CAS#: 25569-97-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - Thiophene-2-carboxylic anhydride (C10H6O3S2) [pubchemlite.lcsb.uni.lu]

- 5. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 6. WO2011123080A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 7. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation | Semantic Scholar [semanticscholar.org]

- 10. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Thiophene-2-carboxylic Anhydride: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Role of Thiophene-2-carboxylic Anhydride in Modern Synthesis

Thiophene-2-carboxylic anhydride stands as a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. As an activated derivative of thiophene-2-carboxylic acid, it serves as a potent acylating agent for the introduction of the 2-thenoyl group into a wide array of molecules. The thiophene motif is a well-established bioisostere for the benzene ring and is a core structural component in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of Thiophene-2-carboxylic anhydride, offering field-proven insights and detailed protocols to support researchers and drug development professionals.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any experimental setting. Thiophene-2-carboxylic anhydride is a moisture-sensitive solid whose key characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆O₃S₂ | |

| Molecular Weight | 238.28 g/mol | |

| CAS Number | 25569-97-5 | |

| Physical State | Solid | General Knowledge |

| Melting Point | 58-61 °C | |

| Key Characteristic | Moisture Sensitive |

Synthesis of Thiophene-2-carboxylic Anhydride

The primary route to Thiophene-2-carboxylic anhydride involves the dehydration coupling of two molecules of its parent acid, Thiophene-2-carboxylic acid. The choice of coupling reagent is critical to ensure high yield and purity, as the anhydride can be unstable under certain conditions. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCCI), are particularly effective for this transformation under mild conditions.

The causality behind using a carbodiimide lies in its mechanism of action. DCCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of thiophene-2-carboxylate, leading to the formation of the anhydride and the insoluble N,N'-dicyclohexylurea (DCU) byproduct. The precipitation of DCU is a key thermodynamic driver for the reaction, pulling the equilibrium towards the desired product.

Caption: Synthesis workflow for Thiophene-2-carboxylic anhydride.

Protocol 1: DCCI-Mediated Synthesis of Thiophene-2-carboxylic Anhydride

This protocol is designed as a self-validating system. Successful synthesis is confirmed by the precipitation of the DCU byproduct and subsequent characterization of the purified product against the spectroscopic data provided in the next section.

Materials:

-

Thiophene-2-carboxylic acid (2.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCCI) (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl Ether or Hexanes

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

-

Reaction Setup: To the flask, add Thiophene-2-carboxylic acid (2.0 eq). Dissolve it in a minimal amount of anhydrous CH₂Cl₂.

-

Reagent Addition: In a separate flask, dissolve DCCI (1.0 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred solution of the carboxylic acid at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form as the reaction progresses.[2]

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous CH₂Cl₂.

-

Combine the filtrates and concentrate the solution under reduced pressure. Caution: Do not heat excessively to avoid decomposition.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexanes to yield the pure Thiophene-2-carboxylic anhydride.

-

Storage: Store the final product in a desiccator under an inert atmosphere, as it is sensitive to moisture.

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of the synthesized anhydride is paramount. The following spectroscopic data serve as the benchmark for validation.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. This arises from symmetric and asymmetric stretching modes. For conjugated anhydrides like this one, these peaks are typically found at lower frequencies compared to their saturated counterparts.

-

Expected Absorptions:

-

~1785 cm⁻¹ and ~1725 cm⁻¹: Strong, characteristic C=O stretching bands. The split into two distinct peaks is definitive for the anhydride functional group.[3]

-

~3100 cm⁻¹: C-H stretching of the thiophene ring.

-

~1530-1350 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.[4]

-

~1250-1100 cm⁻¹: C-O-C stretching of the anhydride linkage.

-

-

Causality: The absence of a broad O-H stretch (typically seen around 3300-2500 cm⁻¹ for carboxylic acids) and the appearance of the dual carbonyl peaks provides conclusive evidence for the conversion of the carboxylic acid to the anhydride.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the isolated anhydride is elusive in readily available literature, the expected chemical shifts can be predicted based on the structure and data from similar thiophene derivatives.

-

¹H NMR: The thiophene ring protons will appear as a multiplet system. Due to the electron-withdrawing nature of the anhydride group, the proton adjacent to the sulfur (H5) and the proton adjacent to the carbonyl (H3) will be shifted downfield relative to unsubstituted thiophene.

-

Predicted Signals (in CDCl₃):

-

δ ~7.9-8.1 ppm (dd, 1H)

-

δ ~7.6-7.8 ppm (dd, 1H)

-

δ ~7.1-7.3 ppm (dd, 1H)

-

-

-

¹³C NMR: The carbonyl carbon will be a key diagnostic peak.

-

Predicted Signals (in CDCl₃):

-

δ ~160-165 ppm (Carbonyl Carbon)

-

δ ~128-140 ppm (Thiophene Ring Carbons)

-

-

Applications in Synthesis: The Acylation Reaction

Thiophene-2-carboxylic anhydride is an excellent acylating agent, offering a milder alternative to the corresponding acid chloride. It is used to form amides and esters, which are critical linkages in drug molecules.

Caption: General mechanism for the acylation of an amine.

Protocol 2: Acylation of Benzylamine

This protocol details a representative N-acylation, a common step in pharmaceutical synthesis.

Materials:

-

Thiophene-2-carboxylic anhydride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve Thiophene-2-carboxylic anhydride (1.0 eq) and Benzylamine (1.05 eq) in anhydrous CH₂Cl₂.

-

Base Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise. The base serves to neutralize the thiophene-2-carboxylic acid byproduct, driving the reaction to completion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl to remove excess amine and TEA, water, saturated NaHCO₃ solution to remove the carboxylic acid byproduct, and finally with brine.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, N-benzylthiophene-2-carboxamide, can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

Thiophene-2-carboxylic anhydride is a versatile and highly effective reagent for introducing the 2-thenoyl moiety. Its synthesis via DCCI coupling is reliable, and its reactivity as an acylating agent is well-suited for the construction of complex molecules in drug discovery and materials science. By understanding its core properties, employing validated synthetic and application protocols, and confirming outcomes with spectroscopic analysis, researchers can confidently integrate this valuable building block into their synthetic programs.

References

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202–1208. [Link]

-

Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Balachandran, V., & Murugan, M. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 4(5), 56-66. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for IR band positions).

-

UKEssays. (November 2018). Infrared Spectroscopy. Retrieved from [Link] (Provides general ranges for anhydride IR absorptions).

Sources

Physical and chemical properties of Thiophene-2-carboxylic anhydride

An In-Depth Technical Guide to Thiophene-2-carboxylic anhydride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Thiophene-2-carboxylic anhydride, a pivotal reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and analytical characterization of this compound, grounding all claims in authoritative references.

Core Physicochemical and Structural Properties

Thiophene-2-carboxylic anhydride, also known as 2-Thienic anhydride, is the symmetrical anhydride derived from thiophene-2-carboxylic acid. Its structure features two thiophene-2-carbonyl moieties linked by an oxygen atom. This configuration renders it a highly effective acylating agent, crucial for introducing the 2-thenoyl group into various molecular scaffolds. The thiophene ring itself is an electron-rich heterocycle that imparts unique electronic properties and biological relevance to its derivatives, which are found in numerous pharmaceuticals and materials.[1]

The fundamental properties of Thiophene-2-carboxylic anhydride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25569-97-5 | [2][3] |

| Molecular Formula | C₁₀H₆O₃S₂ | [2][3] |

| Molecular Weight | 238.28 g/mol | [2][3] |

| Melting Point | 58-61 °C | [2] |

| Appearance | Likely a white to off-white crystalline solid | Inferred from parent acid[4][5] |

| Solubility | Hydrolyzes in water; reacts with polar protic solvents. | [2] |

| Stability | Moisture-sensitive. | [2] |

Chemical Reactivity and Mechanistic Considerations

The primary utility of Thiophene-2-carboxylic anhydride stems from its reactivity as an electrophilic acylating agent. The anhydride bond is polarized, making the carbonyl carbons susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in synthesis.

Hydrolysis

As a significant practical consideration, the anhydride is highly sensitive to moisture and readily undergoes hydrolysis to yield two equivalents of the parent carboxylic acid.[2] This reaction underscores the need for anhydrous conditions during storage and handling to maintain the reagent's integrity.

Caption: Hydrolysis of Thiophene-2-carboxylic anhydride.

Reactions with Nucleophiles

Thiophene-2-carboxylic anhydride is a versatile reagent for forming esters, amides, and other acyl derivatives. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the cleavage of the anhydride C-O bond and the formation of a new acyl bond, with thiophene-2-carboxylate acting as the leaving group.

This versatility makes it a superior choice over the corresponding acyl chloride in certain applications, as the reactions are often cleaner, and the byproduct (a carboxylate salt or carboxylic acid) is less corrosive than HCl.

Caption: General acylation workflow using Thiophene-2-carboxylic anhydride.

Synthesis and Experimental Protocols

Thiophene-2-carboxylic anhydride is typically prepared from its corresponding carboxylic acid through dehydration.

Exemplary Synthesis Protocol: Dehydration of Thiophene-2-carboxylic acid

This protocol is a representative method. The choice of dehydrating agent can be adapted based on substrate compatibility and desired purity. Using a carbodiimide like DCCI is a common laboratory-scale method.[6]

Objective: To synthesize Thiophene-2-carboxylic anhydride from Thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid (2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCCI) (1 equivalent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with inert gas inlet (N₂ or Ar)

-

Filter funnel and filter paper

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Dissolution: Dissolve Thiophene-2-carboxylic acid (2 eq.) in anhydrous DCM.

-

Addition: To the stirred solution, add DCCI (1 eq.) portion-wise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

-

Purification: Wash the filtrate with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude anhydride.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Analytical Characterization

Confirming the identity and purity of Thiophene-2-carboxylic anhydride involves standard spectroscopic techniques.

| Technique | Expected Signature |

| FT-IR | Characteristic strong, split carbonyl (C=O) stretching bands: one for symmetric stretch (~1780-1740 cm⁻¹) and one for asymmetric stretch (~1850-1800 cm⁻¹). Presence of thiophene ring C-C and C-S stretching vibrations.[7] |

| ¹H NMR | Signals corresponding to the three protons on the thiophene ring, typically observed as multiplets in the aromatic region (~7.0-8.0 ppm). |

| ¹³C NMR | A signal for the electrophilic carbonyl carbon (~160-170 ppm) and distinct signals for the carbons of the thiophene ring. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (238.28 m/z). Common fragmentation patterns would involve the loss of CO, CO₂, and the thiophene-2-carbonyl fragment.[8] |

Handling, Storage, and Safety

Due to its reactivity, proper handling of Thiophene-2-carboxylic anhydride is critical.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin or eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2][10]

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[9]

Applications in Research and Drug Development

The thiophene moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][12] Thiophene-2-carboxylic anhydride serves as a crucial intermediate for derivatizing molecules of interest with the 2-thenoyl group, a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Its use facilitates the efficient synthesis of esters and amides, which are themselves vital functional groups in many active pharmaceutical ingredients.[4]

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THIOPHENE-2-CARBOXYLIC ANHYDRIDE CAS#: 25569-97-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. researchgate.net [researchgate.net]

- 8. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Thiophene-2-carboxylic anhydride in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Stability of Thiophene-2-carboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylic anhydride (also known as 2-Thienic anhydride) is a highly reactive symmetrical anhydride derived from thiophene-2-carboxylic acid. As a key intermediate, it serves as a potent acylating agent, enabling the introduction of the 2-thenoyl group into a wide array of molecular scaffolds. This functionality is of paramount importance in medicinal chemistry and materials science, as the thiophene moiety is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of Thiophene-2-carboxylic anhydride, offering field-proven insights for its effective handling and application in research and development.

Physicochemical & Spectroscopic Data

A clear understanding of the fundamental properties of a reagent is critical for its successful application. The table below summarizes the key identifiers and physical properties for Thiophene-2-carboxylic anhydride.

| Property | Value | Reference |

| CAS Number | 25569-97-5 | [2] |

| Molecular Formula | C₁₀H₆O₃S₂ | [2] |

| Molecular Weight | 238.28 g/mol | [2] |

| Appearance | Typically a solid | Inferred |

| Solubility | Soluble in many organic solvents; reacts with water | [3][4] |

Spectroscopic Profile: Proper characterization is essential for confirming the identity and purity of the anhydride.

| Spectroscopy | Characteristic Peaks |

| FT-IR (ν, cm⁻¹) | ~1820 & ~1750 (C=O stretch, symmetric & asymmetric), ~1530 (C=C stretch), ~850 & ~650 (C-S stretch)[5] |

| ¹³C NMR (δ, ppm) | ~155-160 (C=O), ~130-140 (Thiophene ring carbons) |

| ¹H NMR (δ, ppm) | ~7.0-8.0 (Multiplets corresponding to thiophene ring protons)[6] |

Synthesis of Thiophene-2-carboxylic anhydride

The primary route to Thiophene-2-carboxylic anhydride involves the dehydration coupling of two molecules of its parent acid, thiophene-2-carboxylic acid. This is typically achieved using a dehydrating or coupling agent. The choice of agent is critical as it dictates reaction efficiency, purity of the product, and the nature of the byproducts.

Caption: Reactivity of Thiophene-2-carboxylic anhydride with common nucleophiles.

-

Hydrolysis: The anhydride readily reacts with water, even atmospheric moisture, to hydrolyze back to two equivalents of thiophene-2-carboxylic acid. [3]This is the primary pathway for its degradation and underscores the need for anhydrous handling conditions.

-

Aminolysis/Amidation: Reaction with primary or secondary amines yields the corresponding thiophene-2-carboxamide. This is a highly efficient and common reaction in drug development for creating amide linkages. [1]3. Alcoholysis/Esterification: In the presence of an alcohol, often with a base or acid catalyst, the anhydride forms a thiophene-2-carboxylate ester.

-

Hydrazinolysis: The reaction with hydrazine is typically rapid and produces thiophene-2-carbohydrazide, a versatile building block for synthesizing hydrazones and other heterocyclic systems. [7]

Experimental Protocol: Acylation of an Amine

This workflow outlines a standard procedure for using the anhydride to form an amide bond, a cornerstone reaction in pharmaceutical synthesis.

Caption: Experimental workflow for a typical amine acylation reaction.

Stability and Handling

The utility of Thiophene-2-carboxylic anhydride is directly tied to an understanding of its stability limitations.

-

Moisture Sensitivity: As a reactive anhydride, it is highly susceptible to hydrolysis. All handling should be performed under an inert atmosphere (nitrogen or argon), and storage must be in a tightly sealed container in a desiccator or dry box. [8][9]* Thermal Stability: While stable at room temperature when kept dry, elevated temperatures can lead to decomposition. During a fire, irritating and highly toxic gases, including sulfur oxides, may be generated. [8]* Incompatibilities: It should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition or lead to vigorous, uncontrolled reactions. [9]

Safe Handling and Storage Protocol

A self-validating system for handling this reagent involves strict adherence to protocols that prevent exposure to atmospheric moisture and other incompatible substances.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. [10]The container must be kept tightly closed. [8][9]2. Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8][9]3. Dispensing: Whenever possible, handle and dispense the anhydride inside a glovebox or under a positive pressure of inert gas to minimize exposure to air.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Versatile but Demanding Reagent

Thiophene-2-carboxylic anhydride is a powerful tool for chemical synthesis, offering an efficient means to incorporate the valuable 2-thenoyl moiety. Its high reactivity, however, necessitates a thorough understanding of its stability profile. By employing rigorous anhydrous techniques and adhering to proper storage and handling protocols, researchers can effectively harness its synthetic potential. The insights and methodologies presented in this guide provide a framework for the safe and successful application of this versatile intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202–1208. [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.

-

Pearson. (n.d.). For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. Retrieved from [Link]

-

ACS Publications. (1949). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society, 71(12), 4007–4009. [Link]

-

PMC - NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Google Patents. (n.d.). US2492629A - Acylation of thiophene.

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]

-

Eurasian Chemical Communications. (n.d.). Thermal stability, synthesis of new formazan complexes derived from thiophene-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Mn(II), Co(II), Ni(II),Cu(II), Zn(II) and Cd(II) Complexes with Thiophene -2-carboxylic Acid Hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceutics, 15(5), 1441. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

-

Science Trove. (n.d.). Reactions of nucleophiles with other carboxylic acid derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. For each heterocyclic compound,(ii) show what compounds would res... | Study Prep in Pearson+ [pearson.com]

- 4. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 7. ac1.hhu.de [ac1.hhu.de]

- 8. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Senior Scientist's Guide to Thiophene-2-carboxylic Anhydride: Synthesis, Key Derivatives, and Applications in Modern Drug Discovery

Abstract: Thiophene-2-carboxylic anhydride stands as a pivotal reagent in contemporary organic synthesis, particularly within medicinal chemistry. Its heightened reactivity as an acylating agent, coupled with the favorable pharmacological profile of the thiophene nucleus, renders it an indispensable tool for drug development professionals. The thiophene ring, often serving as a bioisosteric replacement for phenyl groups, can enhance metabolic stability, binding affinity, and overall physicochemical properties of a drug candidate.[1][2] This guide provides an in-depth technical overview of the synthesis and application of key derivatives stemming from thiophene-2-carboxylic anhydride, including carboxamides, carboxylates, and ketones. We will delve into the mechanistic rationale behind these transformations, provide validated experimental protocols, and discuss their strategic implementation in drug discovery pipelines.

Introduction: The Strategic Importance of Thiophene-2-carboxylic Anhydride

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its electron-rich nature and its ability to engage in meaningful interactions with diverse biological targets.[1] Its sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[1] Thiophene-2-carboxylic anhydride, as an activated form of thiophene-2-carboxylic acid, is a superior acylating agent for synthesizing a vast array of derivatives.[3] Its utility lies in its ability to readily react with nucleophiles such as amines, alcohols, and arenes to form stable amide, ester, and ketone linkages, respectively. These linkages are fundamental components of many active pharmaceutical ingredients (APIs).

The strategic decision to incorporate a thiophene moiety is often driven by the principle of bioisosterism, where it replaces a benzene ring.[2] This substitution, while maintaining a similar size, alters the electronic properties of the molecule, which can lead to improved potency and selectivity.

Core Derivatives and Synthetic Methodologies

Thiophene-2-carboxylic anhydride is a versatile precursor for three primary classes of derivatives through acylation reactions: N-acylation (amides), O-acylation (esters), and C-acylation (ketones).

N-Acylation: The Gateway to Thiophene-2-Carboxamides

Thiophene-2-carboxamides are a significant class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The direct reaction of thiophene-2-carboxylic anhydride with primary or secondary amines provides a straightforward and efficient route to these valuable derivatives.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, breaking the anhydride bond and forming the stable amide bond. The other half of the anhydride is released as thiophene-2-carboxylic acid, which can be removed during workup.

Caption: N-Acylation of Thiophene-2-carboxylic Anhydride.

Protocol 1: General Synthesis of a Primary Thiophene-2-carboxamide

-

Reagent Preparation: Dissolve the primary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Add a solution of Thiophene-2-carboxylic anhydride (1.1 eq) in the same solvent dropwise to the amine solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the thiophene-2-carboxylic acid byproduct. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

O-Acylation: Crafting Thiophene-2-Carboxylate Esters

Thiophene-2-carboxylate esters are important intermediates in organic synthesis and can be found in various biologically active molecules.[6][7] The synthesis is typically achieved by reacting the anhydride with an alcohol, often in the presence of a base catalyst.

Mechanistic Rationale: Similar to N-acylation, the reaction is a nucleophilic acyl substitution. The oxygen of the alcohol attacks a carbonyl carbon of the anhydride. A base, such as pyridine or triethylamine, is often used to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct.

Caption: O-Acylation of Thiophene-2-carboxylic Anhydride.

Protocol 2: Synthesis of Methyl Thiophene-2-carboxylate

-

Setup: To a solution of Thiophene-2-carboxylic anhydride (1.0 eq) in methanol (MeOH, used as both reactant and solvent), add a catalytic amount of a base like pyridine (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress using TLC.

-

Solvent Removal: Once the reaction is complete, remove the excess methanol under reduced pressure.

-

Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting ester can be purified by vacuum distillation if necessary.

C-Acylation: Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds using thiophene-2-carboxylic anhydride is a powerful method for forming carbon-carbon bonds and synthesizing aryl-thienyl ketones.[8][9] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the anhydride.[8][10]

Mechanistic Rationale: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The aromatic ring then acts as a nucleophile, attacking this activated carbonyl group to form a sigma complex (Wheland intermediate). A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. Using a solid acid catalyst like Hβ zeolite can offer a more environmentally friendly and reusable alternative to traditional Lewis acids.[9][11]

Caption: Friedel-Crafts Acylation using Thiophene-2-carboxylic Anhydride.

Protocol 3: Friedel-Crafts Acylation of Benzene

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in an excess of dry benzene (which acts as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Addition of Anhydride: Add Thiophene-2-carboxylic anhydride (1.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, wash with water, dry over a suitable drying agent, and remove the solvent. The crude product is then purified, typically by column chromatography or recrystallization.

Data Summary

| Derivative Class | Typical Reaction | Reagents | Solvent | Typical Yield | Ref. |

| Thiophene-2-carboxamide | N-Acylation | Primary/Secondary Amine | DCM, THF | >85% | [4] |

| Thiophene-2-carboxylate | O-Acylation | Alcohol, Base (cat.) | Alcohol | >90% | [6] |

| Aryl-thienyl ketone | C-Acylation | Arene, Lewis Acid | Arene, CS₂ | 60-95% | [9][11] |

Applications in Drug Development: A Case Study Perspective

The derivatives of thiophene-2-carboxylic acid are building blocks for numerous drugs. For instance, the anti-cancer drug OSI-930 contains a thiophene-2-carboxamide core structure.[12] The synthesis of such complex molecules often relies on the robust and predictable reactivity of precursors like thiophene-2-carboxylic anhydride. The thiophene moiety in these drugs is not merely a passive scaffold but an active contributor to the molecule's pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Thiophene-2-carboxylic anhydride is a high-value, versatile reagent for the synthesis of key thiophene-containing derivatives. Its efficient reactivity in N-, O-, and C-acylation reactions allows for the streamlined construction of amides, esters, and ketones. For researchers and scientists in drug development, mastering the application of this anhydride opens a direct path to a rich chemical space of biologically active molecules, leveraging the unique and advantageous properties of the thiophene ring. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the strategic design and synthesis of next-generation therapeutics.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans].

- A comparative study of thiophene versus benzene bioisosteres in drug design.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Versatile thiophene 2-carboxamide derivatives. [Link]

-

The Significance of Thiophene-2-carboxylic Acid Derivatives. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

Synthesis of thiophene‐2‐carboxylates 4 a–k. [Link]

- Acylation of thiophene - US P

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

-

Friedel-Crafts Acylation. [Link]

-

Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Comprehensive literature review on Thiophene-2-carboxylic anhydride

An In-Depth Technical Guide to Thiophene-2-carboxylic anhydride

This guide provides an in-depth exploration of Thiophene-2-carboxylic anhydride, a key reagent in synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a blend of technical accuracy and practical causality.

Core Characteristics and Physicochemical Profile

Thiophene-2-carboxylic anhydride (CAS Number: 25569-97-5) is a symmetrical anhydride derived from thiophene-2-carboxylic acid.[1] It serves as an activated form of the carboxylic acid, making it a valuable acylating agent in organic synthesis. Its utility is underscored by the prevalence of the thiophene motif in pharmaceuticals and advanced materials.[2][3]

Chemical Structure

The structure consists of two thiophene-2-carbonyl moieties linked by an oxygen atom.

Caption: Structure of Thiophene-2-carboxylic anhydride.

Physicochemical Data Summary

A compilation of essential physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25569-97-5 | [1] |

| Molecular Formula | C₁₀H₆O₃S₂ | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Solid (Typical) | Inferred |

| Melting Point | 58-61 °C | [4] |

| Solubility | Hydrolyzes in water | [4] |

| Key Characteristic | Moisture Sensitive | [4] |

Synthesis and Manufacturing Insights

While not as commonly stocked as its parent carboxylic acid, Thiophene-2-carboxylic anhydride can be readily synthesized in the laboratory. The primary strategy involves the dehydration or coupling of Thiophene-2-carboxylic acid.

Conceptual Synthesis Pathway

The most direct laboratory-scale synthesis involves the condensation of two molecules of the parent acid using a coupling agent, such as a carbodiimide. This method avoids the need for harsh conditions or the isolation of an intermediate acid chloride.

Caption: General workflow for anhydride synthesis.

Field-Proven Experimental Protocol: Synthesis via DCCI Coupling

This protocol describes a reliable method for synthesizing Thiophene-2-carboxylic anhydride from its corresponding acid using N,N'-Dicyclohexylcarbodiimide (DCCI).

Rationale: DCCI is a powerful dehydrating agent that facilitates the formation of the anhydride bond under mild conditions. The resulting dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, allowing for simple removal by filtration. The choice of an anhydrous aprotic solvent is critical to prevent hydrolysis of the DCCI reagent, the activated acid intermediate, and the final anhydride product.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Thiophene-2-carboxylic acid (2.0 equivalents).

-

Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The volume should be sufficient to ensure complete dissolution.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side product formation.

-

Reagent Addition: In a separate flask, dissolve DCCI (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred, cooled solution of the carboxylic acid over 20-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir under a nitrogen atmosphere for 12-18 hours. The formation of a white precipitate (DCU) will be observed.

-

Workup: Upon completion (monitored by TLC), filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of fresh anhydrous solvent to recover any trapped product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure Thiophene-2-carboxylic anhydride.

Reactivity and Mechanistic Considerations

The synthetic value of Thiophene-2-carboxylic anhydride lies in its reactivity as an electrophilic acylating agent. The anhydride bond is polarized, rendering the carbonyl carbons susceptible to nucleophilic attack.

General Reaction Mechanism: Acylation

The anhydride reacts with nucleophiles (e.g., alcohols, amines, phenols) to transfer a thiophene-2-carbonyl group. This reaction forms a new ester or amide and liberates one equivalent of thiophene-2-carboxylic acid as a byproduct.

Caption: Acylation reaction using the anhydride.

Expert Insight: While more reactive than the parent carboxylic acid, the anhydride is less aggressive than the corresponding acid chloride. This moderate reactivity is advantageous, allowing for selective acylations without requiring extremely low temperatures or rigorously inert atmospheres, although anhydrous conditions are still recommended. The use of a non-nucleophilic base like pyridine or triethylamine is often beneficial to neutralize the carboxylic acid byproduct, driving the reaction to completion.

Applications in Research and Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] Thiophene-2-carboxylic anhydride serves as a key building block for accessing novel derivatives for drug discovery pipelines.

Key Application Areas:

-

Pharmaceutical Synthesis: It is used to introduce the 2-thenoyl group into molecules, a common step in the synthesis of anti-inflammatory drugs (e.g., analogues of Suprofen and Tiaprofenic acid) and antimicrobial agents.[5][6][7]

-

Agrochemicals: The related Thiophene-2-carbonyl chloride is a precursor to the nematicide tioxazafen, highlighting the importance of activated thiophene carboxylic acids in agriculture.[8]

-

Material Science: The rigid, electron-rich thiophene ring makes it a desirable component in the synthesis of organic electronic materials, such as polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Exemplary Protocol: Amide Synthesis

This protocol outlines the synthesis of an N-substituted thiophene-2-carboxamide, a common scaffold in bioactive molecules.

Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry. Using the anhydride provides a clean and efficient alternative to other coupling methods. A tertiary amine base is included to prevent the primary or secondary amine reactant from being protonated by the carboxylic acid byproduct.

Step-by-Step Methodology:

-

Preparation: In a dry flask under nitrogen, dissolve the desired primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Reagent Addition: Dissolve Thiophene-2-carboxylic anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by TLC.

-

Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Spectral Characterization

Unambiguous characterization of Thiophene-2-carboxylic anhydride is essential for confirming its purity and identity.

Expected Spectroscopic Data

| Technique | Feature | Expected Region / Pattern | Rationale |

| FTIR | C=O Stretch | Two strong bands: ~1800-1850 cm⁻¹ and ~1740-1790 cm⁻¹ | Characteristic asymmetric and symmetric C=O stretches for an acid anhydride.[9][10] |

| FTIR | C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Typical for C-H bonds on a thiophene ring.[11] |

| ¹H NMR | Thiophene Protons | Three signals in the aromatic region (~7.0-8.0 ppm) | The chemical environment is similar to thiophene-2-carboxylic acid, showing characteristic coupling patterns (dd, dd, dd).[12] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-170 ppm | The anhydride carbonyl carbon is deshielded, appearing in a characteristic downfield region.[9] |

| ¹³C NMR | Thiophene Carbons | Four signals in the aromatic region (~125-140 ppm) | Corresponds to the four unique carbon atoms of the thiophene ring. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of Thiophene-2-carboxylic anhydride is imperative.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and contact with skin and eyes.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4][13] The compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to water or humid air.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Thiophene-2-carboxylic anhydride is a versatile and highly effective reagent for the introduction of the 2-thenoyl moiety in organic synthesis. Its moderate reactivity, coupled with the straightforward nature of its preparation and reactions, makes it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science. Understanding the causality behind its synthesis protocols and reaction mechanisms allows for its intelligent and efficient application in the creation of complex and valuable molecules.

References

- 1. scbt.com [scbt.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THIOPHENE-2-CARBOXYLIC ANHYDRIDE CAS#: 25569-97-5 [chemicalbook.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]

- 13. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]